1-Butoxy-2-propanol

Description

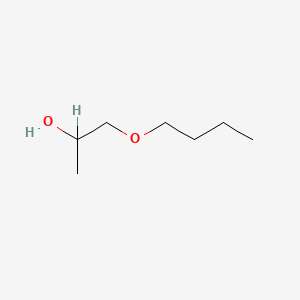

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNUSVWFHDHRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027589 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

171 °C | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

63 °C c.c. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 6 (moderate) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.879 (25 °C) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.55 | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.4 [mmHg], Vapor pressure, kPa at 25 °C: 0.187 | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5131-66-8 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxypropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0MR13CZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physical and chemical properties of 1-Butoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, intermediate, or formulation component.

Physical Properties of this compound

The physical characteristics of this compound are critical for its application in various experimental and manufacturing processes. A summary of these properties is provided in the table below.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O₂ | - |

| Molecular Weight | 132.20 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Mild, characteristic ether-like | - |

| Boiling Point | 170 - 171.5 | °C |

| Melting Point | < -85 | °C |

| Flash Point | 62 - 63 | °C |

| Density | 0.88 | g/cm³ at 20°C |

| Solubility in Water | 55 - 60 | g/L at 20°C |

| Vapor Pressure | 0.187 | kPa at 25°C |

| Autoignition Temperature | 260 | °C |

| Refractive Index | 1.416 | n20/D |

Chemical Properties of this compound

Understanding the chemical behavior of this compound is essential for ensuring safe handling and for predicting its compatibility with other substances.

| Property | Description |

| Reactivity | Reacts with strong oxidants. Can presumably form explosive peroxides, especially upon prolonged storage and exposure to air. It is advised to check for peroxides prior to distillation and eliminate them if found.[1] |

| Chemical Stability | Stable under recommended storage conditions.[2] |

| Incompatible Materials | Strong oxidizing agents.[2] |

| Hazardous Decomposition Products | Gives off irritating or toxic fumes (or gases) in a fire.[3] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of this compound.

Boiling Point Determination (Adapted from OECD Test Guideline 103)

The boiling point can be determined using the Siwoloboff method, which is suitable for small sample volumes.

Apparatus:

-

Heating bath (e.g., silicone oil bath) with a stirrer and a controllable heater.

-

Thermometer with an accuracy of ±0.5°C.

-

Sample tube (approximately 5 mm in diameter).

-

Capillary tube (approximately 100 mm long, 1 mm inner diameter), sealed at one end.

Procedure:

-

The sample is placed in the sample tube to a height of about 2-3 cm.

-

The capillary tube, with the sealed end uppermost, is placed inside the sample tube.

-

The sample tube assembly is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually while being stirred.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Density Measurement (Adapted from ASTM D4052)

The density of this compound can be accurately measured using a digital density meter based on the oscillating U-tube principle.

Apparatus:

-

Digital density meter with a thermostatically controlled measuring cell.

-

Syringe or automated sampler for sample injection.

-

Calibrating fluids with known densities (e.g., dry air and distilled water).

Procedure:

-

The instrument is calibrated according to the manufacturer's instructions using dry air and distilled water at a known temperature (e.g., 20°C).

-

The sample of this compound is equilibrated to the measurement temperature.

-

A small volume of the sample (typically 1-2 mL) is injected into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument based on the oscillation period and the calibration data.

-

The measurement is repeated until a stable reading is obtained.

Water Solubility Determination (Adapted from OECD Test Guideline 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

-

Glass flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for determining the concentration of the substance in water (e.g., gas chromatography).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

The flask is tightly stoppered and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests can determine the required time).

-

After equilibration, the mixture is allowed to stand to allow for phase separation.

-

The aqueous phase is then separated from the excess undissolved substance by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method.

-

The experiment is repeated to ensure the results are reproducible.

Vapor Pressure Determination (Adapted from OECD Test Guideline 104 - Static Method)

The static method directly measures the vapor pressure of a liquid in equilibrium with its vapor at a given temperature.

Apparatus:

-

Sample vessel connected to a pressure measuring device (manometer or pressure transducer).

-

Vacuum pump.

-

Thermostatically controlled bath.

Procedure:

-

A small amount of the degassed sample is introduced into the sample vessel.

-

The vessel is connected to the pressure measuring device and the vacuum pump.

-

The sample is frozen and the apparatus is evacuated to remove air. The sample is then allowed to thaw to release any trapped gases. This freeze-thaw cycle is repeated until all non-condensable gases are removed.

-

The sample vessel is then brought to the desired temperature in the thermostatically controlled bath.

-

The system is allowed to reach equilibrium, at which point the pressure reading is recorded. This is the vapor pressure of the substance at that temperature.

-

Measurements are taken at various temperatures to establish the vapor pressure curve.

Flash Point Determination (Adapted from ASTM D93 - Pensky-Martens Closed Cup Tester)

This method determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite.

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a test cup, a lid with a shutter mechanism, a stirrer, and a heat source.

-

Thermometer.

-

Ignition source (gas flame or electric ignitor).

Procedure:

-

The sample is placed into the test cup to the specified level.

-

The lid is secured, and the thermometer is inserted.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

-

The test is continued until a flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.

Logical Relationships of this compound Properties

The following diagram illustrates the key properties of this compound and their interconnections.

Caption: Key properties of this compound and their relationships.

References

An In-depth Technical Guide to 1-Butoxy-2-propanol (CAS 5131-66-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-2-propanol, also known as propylene (B89431) glycol n-butyl ether (PnB), is a colorless liquid with a mild, ether-like odor.[1][2] As a member of the propylene glycol ether family, it possesses an amphipathic nature, containing both hydrophilic and hydrophobic characteristics, which allows it to be an effective solvent for a wide range of substances.[2] This versatile solvent is utilized in a variety of industrial and commercial applications, including paints, coatings, cleaners, and inks.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, applications, toxicological profile, and analytical methodologies for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various applications and for developing safe handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5131-66-8 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, ether-like | [1][2] |

| Boiling Point | 171.5 °C | [2] |

| Melting Point | < -85 °C | [4] |

| Density | 0.88 g/cm³ at 20 °C | [4] |

| Solubility in Water | 6 g/100 mL (moderate) | [1] |

| Vapor Pressure | 1.05 mm Hg at 25 °C | [4] |

| Flash Point | 62.5 °C | [4] |

| Autoignition Temperature | 260 °C | [4] |

| Log P (Octanol/Water Partition Coefficient) | 1.2 at 20 °C | [4] |

Applications

This compound's unique solvent properties make it a valuable component in a wide array of products.

-

Paints and Coatings: It serves as an effective coalescing agent in latex and emulsion-based paints, aiding in the formation of a continuous and defect-free film.[2] Its moderate evaporation rate allows for controlled drying times, which improves the application characteristics and final quality of the coating.[2]

-

Cleaning Products: Due to its ability to dissolve oils, greases, and other organic residues, it is a key ingredient in both household and industrial cleaners.[2][5] It is found in formulations for all-purpose cleaners, degreasers, and floor polishes.[5]

-

Inks and Adhesives: In the printing industry, it is used as a solvent to control the drying time of inks and enhance print quality.[1]

-

Cosmetics: It is used in some cosmetic formulations, such as grease paint removers, due to its ability to dissolve makeup without causing significant skin irritation.[3]

-

Chemical Intermediate: this compound can also be used as a chemical intermediate in the synthesis of other organic compounds.[2]

Toxicological Profile

The toxicological data for this compound is summarized in the following sections. It is important to handle this chemical with appropriate safety precautions.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: 5009 mg/kg | [6] |

| Dermal | Rat | LD50: > 2000 mg/kg bw | [4] |

| Dermal | Rabbit | LD50: 3100 mg/kg | [7] |

| Inhalation | Rat | LC0: > 651 ppm | [4] |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[4][7][8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: There is no conclusive evidence to classify this compound as a human carcinogen. The International Agency for Research on Cancer (IARC) has not classified this compound.[6] However, for the related substance 1-tert-butoxypropan-2-ol, IARC has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)," although a re-evaluation in 2017 suggested it is "possibly carcinogenic to humans (Group 2B)".[10][11]

-

Mutagenicity: No data is available to suggest that this compound is mutagenic.[4][6]

-

Reproductive Toxicity: No data is available to indicate that this compound causes reproductive toxicity.[4][6] A developmental toxicity study in rabbits exposed topically to butoxypropanol showed no teratogenic effects at doses up to 100 mg/kg/day.[12]

Metabolism and Pharmacokinetics

Propylene glycol ethers, including this compound, are metabolized in the body. The primary route of metabolism for the β-isomer of propylene glycol ethers involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to form an alkoxy propionic acid.[13] Minor metabolic pathways may include metabolism by cytochrome P450 enzymes to propylene glycol, which is then exhaled as carbon dioxide, and the formation of glucuronide and sulfate (B86663) conjugates.[13]

For the related compound 1-tert-butoxypropan-2-ol, pharmacokinetic studies in rats have shown a rapid decline in blood concentrations after exposure, with a half-life of approximately 10-16 minutes.[10] The primary route of excretion is via the urine.[14]

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological effects of this compound have been investigated to assess its impact on the environment.

Table 3: Ecotoxicity of this compound

| Test | Species | Value | Duration | Reference(s) |

| Acute Toxicity to Fish | Poecilia reticulata (Guppy) | LC50: > 560 - < 1000 mg/L | 96 h | [4] |

| Acute Toxicity to Aquatic Invertebrates | Daphnia magna (Water Flea) | EC50: > 1000 mg/L | 48 h | [4] |

| Toxicity to Algae | Pseudokirchneriella subcapitata | EC50: > 1000 mg/L | 96 h | [4] |

Based on its physical and chemical properties, if released into the environment, this compound is expected to have high mobility in soil.[15] It is not expected to biodegrade readily in soil or water.[15] Volatilization from water surfaces may be an important fate process.[15]

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are crucial for reproducible and reliable results. The following sections outline protocols based on established guidelines.

Acute Oral Toxicity - OECD 423

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity – Acute Toxic Class Method.[16]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[16]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%), with a 12-hour light/dark cycle.[17] Food is withheld overnight before dosing.[17]

-

Dose Administration: The test substance is administered in a single dose by gavage.[17] The volume should not exceed 1 mL/100 g body weight for rodents.[17]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[17]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[17]

Skin Irritation - OECD 404

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 404: Acute Dermal Irritation/Corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[18]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin and covered with a gauze patch.[18]

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess the reversibility of effects.

Eye Irritation - OECD 405

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 405: Acute Eye Irritation/Corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[19] The other eye serves as a control.[19]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[19] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[19]

Gas Chromatography (GC) Analysis

This protocol outlines a general method for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Sample Preparation:

-

For liquid samples, dilute in a suitable low-boiling solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[15]

-

For air samples, draw a known volume of air through a solid sorbent tube (e.g., Anasorb 747).[6]

-

Desorb the analyte from the sorbent tube using a mixture of methylene (B1212753) chloride and methanol (e.g., 85:15 v/v).[6]

-

-

GC-FID Conditions:

-

Column: A capillary column suitable for the separation of polar compounds, such as a StabilWax (Crossbond polyethylene (B3416737) glycol) column (e.g., 60 m length, 0.25 mm ID, 0.50 µm film thickness).[11]

-

Injector Temperature: 200 °C.[11]

-

Detector Temperature: 250 °C.[11]

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An appropriate temperature program should be developed to achieve good separation of this compound from other components in the sample.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent used for the samples.

-

Inject the standards and the samples into the GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Visualizations

Metabolism of Propylene Glycol Ethers

The following diagram illustrates the general metabolic pathway for the β-isomer of propylene glycol ethers.

Caption: General metabolic pathway of β-isomer propylene glycol ethers.

Experimental Workflow for GC-FID Analysis

The following diagram outlines the experimental workflow for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection.

Caption: Workflow for the analysis of this compound by GC-FID.

References

- 1. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 5131-66-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Method [keikaventures.com]

- 7. Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dep.nj.gov [dep.nj.gov]

- 9. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of Propylene Glycol Monobutyl Ether

Propylene (B89431) glycol monobutyl ether (PGBE) is a versatile solvent with a wide range of applications in industries such as coatings, cleaners, inks, and chemical manufacturing.[1][2] Its favorable properties, including excellent solvency, low volatility, and miscibility with water, make it a valuable component in many formulations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for PGBE, focusing on the core chemical reactions, catalytic systems, and process parameters. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Etherification of Propylene Oxide with n-Butanol

The predominant industrial method for synthesizing propylene glycol monobutyl ether is the base-catalyzed reaction of propylene oxide (PO) with n-butanol.[1][3] This process, known as etherification or alkoxylation, involves the nucleophilic addition of n-butanol to the propylene oxide ring. The use of basic catalysts is favored over acidic catalysts to ensure the regioselective formation of the primary alcohol isomer (1-(n-butoxy)-2-propanol) and to avoid the production of the more toxic secondary alcohol isomer (2-(n-butoxy)-1-propanol).[4]

The overall reaction is as follows:

CH₃CH(O)CH₂ + CH₃(CH₂)₃OH → CH₃CH(OH)CH₂O(CH₂)₃CH₃

Catalytic Systems

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis. Both homogeneous and heterogeneous basic catalysts are employed in industrial settings.[5][6]

Homogeneous Catalysts: Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are common homogeneous catalysts.[3][4] These catalysts are dissolved in the reaction mixture, leading to high catalytic activity. However, their use necessitates a downstream separation and neutralization step, which can complicate the purification process. Amines are also utilized as homogeneous catalysts in some commercial processes.[5][6]

Heterogeneous Catalysts: To simplify catalyst separation and product purification, heterogeneous solid base catalysts are increasingly used. Strongly basic anion exchange resins are a prominent example.[4] These catalysts are typically employed in fixed-bed reactors for continuous production processes, allowing for easy separation from the product stream.

Emerging Catalysts: Research into more environmentally friendly catalytic systems has led to the investigation of ionic liquids.[7] Certain acetate-based ionic liquids have demonstrated higher catalytic efficiencies than traditional basic catalysts like NaOH, potentially operating through a novel electrophilic-nucleophilic dual activation mechanism.[7]

Quantitative Data on Synthesis Parameters

The yield, selectivity, and conversion rate of PGBE synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

| Catalyst System | Temperature (°C) | Molar Ratio (Butanol:PO) | Catalyst Conc. | Yield (%) | Selectivity (%) | Conversion (%) | Reference |

| Potassium Hydroxide | 110 | 4:1 | 0.5% | 85.91 | - | - | [3] |

| Strong-Base Anion Exchange Resin | 60-100 | 1.6:1 to 3:1 | - | - | 93.0 | 98.5 | [4] |

| Ionic Liquid (EmimOAc) | 120 | 3:1 | 0.2 mmol | >90 | >95 | - | [7] |

Experimental Protocols

Semi-Batch Synthesis of PGBE using Potassium Hydroxide Catalyst

This protocol is representative of a laboratory-scale semi-batch synthesis process.

1. Materials and Equipment:

-

n-Butanol

-

Propylene Oxide

-

Potassium Hydroxide (catalyst)

-

Jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a feed pump for propylene oxide.

-

Heating/cooling circulator for the reactor jacket.

-

Nitrogen inlet for inerting the reactor.

2. Procedure:

-

Charge the reactor with the desired amount of n-butanol and the potassium hydroxide catalyst (e.g., 0.5% by weight of the total reactants).

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the mixture to the reaction temperature (e.g., 110°C) with constant stirring.[3]

-

Once the desired temperature is reached, start the continuous addition of propylene oxide at a controlled rate (e.g., 10 mL/min) using the feed pump.[3]

-

Maintain the reaction temperature and stirring throughout the addition of propylene oxide. The reaction is exothermic, so cooling may be required to control the temperature.

-

After the complete addition of propylene oxide, allow the reaction to continue for a specified period to ensure maximum conversion.

-

Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature.

-

The crude product can then be purified by distillation to remove unreacted starting materials and separate the desired PGBE from any byproducts.

Visualizations

Synthesis Pathway of Propylene Glycol Monobutyl Ether

Catalytic Cycle for Base-Catalyzed Synthesis of PGBE

Experimental Workflow for PGBE Synthesis

References

- 1. Propylene Glycol Monobutyl Ether: A Versatile Solvent for Industrial and Commercial Applications [ethersolvent.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]

- 5. US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]

- 6. WO2015024103A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of 1-Butoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether), a versatile solvent with significant applications across various scientific disciplines, including pharmaceutical and chemical research. Understanding its solubility in both aqueous and organic media is paramount for its effective use in formulations, reaction chemistry, and purification processes.

Core Properties and Solubility Profile

This compound is a colorless liquid with a mild ether-like odor. Its molecular structure, featuring both a hydroxyl group and an ether linkage, imparts amphiphilic properties, allowing for a degree of solubility in both polar and non-polar solvents. This dual character is a key determinant of its broad utility.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in water and a range of common organic solvents. This data is essential for formulating solvent systems and predicting phase behavior.

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) |

| Water | Polar Protic | 55 - 60 | 20-25 |

| Methanol | Polar Protic | Miscible | Ambient |

| Ethanol | Polar Protic | Miscible | Ambient |

| n-Propanol | Polar Protic | Miscible | Ambient |

| Isopropanol | Polar Protic | Miscible | Ambient |

| n-Butanol | Polar Protic | Miscible | Ambient |

| Acetone | Polar Aprotic | Miscible | Ambient |

| Ethyl Acetate | Polar Aprotic | Miscible | Ambient |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | Ambient |

| Toluene | Non-Polar | Miscible | Ambient |

| Hexane | Non-Polar | Miscible | Ambient |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible scientific research. Below are detailed methodologies for assessing the solubility and miscibility of this compound.

Experiment 1: Determination of Solubility in Water (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a substance in water at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed flask. The excess is necessary to ensure that the solution reaches saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the complete separation of the undissolved this compound from the aqueous phase.

-

Sampling: Carefully withdraw a known volume of the clear aqueous phase using a pipette. It is critical to avoid disturbing the undissolved layer.

-

Quantification: Analyze the concentration of this compound in the sampled aqueous phase using a pre-calibrated GC-FID or refractometer.

-

Calculation: The solubility is calculated from the concentration of this compound in the saturated aqueous solution and is typically expressed in grams per liter (g/L) or grams per 100 mL ( g/100 mL).

Experiment 2: Determination of Miscibility with Organic Solvents (Visual Method)

This qualitative method provides a rapid assessment of whether this compound is miscible with a given organic solvent.

Materials:

-

This compound

-

Organic solvents to be tested (e.g., ethanol, acetone, toluene, hexane)

-

Graduated cylinders or test tubes with stoppers

Procedure:

-

Mixing: In a clean, dry graduated cylinder or test tube, combine this compound and the test solvent in various proportions (e.g., 1:3, 1:1, 3:1 by volume).

-

Agitation: Stopper the container and shake vigorously for approximately 30-60 seconds.

A Comparative Toxicological Profile of P-Series and E-Series Glycol Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the toxicological profiles of propylene (B89431) (P-series) and ethylene (B1197577) (E-series) glycol ethers. The document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and mechanistic insights to inform safety assessments and guide research.

Executive Summary

Glycol ethers are a class of solvents widely used in industrial and consumer products. They are broadly categorized into two main families: the P-series, derived from propylene oxide, and the E-series, derived from ethylene oxide. A significant body of evidence demonstrates a distinct divergence in the toxicological profiles of these two series. E-series glycol ethers, particularly short-chain derivatives, are associated with significant reproductive, developmental, and hematological toxicities.[1][2][3][4] This toxicity is primarily attributed to their metabolism into toxic alkoxyacetic acids.[5][6][7] In contrast, P-series glycol ethers are generally considered to have a lower order of toxicity, with adverse effects primarily observed in the liver and kidneys at high doses.[8][9] This guide presents a detailed examination of these differences through quantitative data, experimental protocols, and mechanistic pathway visualizations.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity data for representative P-series and E-series glycol ethers.

Table 1: Acute Toxicity Data (LD50/LC50)

| Glycol Ether | Series | CAS No. | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |

| Propylene Glycol Methyl Ether (PGME) | P-Series | 107-98-2 | 5,400[10] | >2,000[11] | >651[11] |

| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | 34590-94-8 | 5,400[10] | >2,000[11] | >2,040[11] |

| Propylene Glycol n-Butyl Ether (PnB) | P-Series | 5131-66-8 | >3,000[11] | >2,000[11] | >651[11] |

| Propylene Glycol Ethyl Ether (PGEE) | P-Series | 1569-02-4 | >2,000[12] | >2,000[12] | - |

| Ethylene Glycol Methyl Ether (EGME) | E-Series | 109-86-4 | 2,460 | - | 1,480 |

| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | 110-80-5 | 3,000 | 3,300 | 2,000 |

| Ethylene Glycol Butyl Ether (EGBE) | E-Series | 111-76-2 | 470 | 220 | 450 |

| Diethylene Glycol Monoethyl Ether (DEGEE) | E-Series | 111-90-0 | 5,500[13] | 4,200[13] | >5,240[13] |

Data compiled from multiple sources as cited.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) Data

| Glycol Ether | Series | Endpoint | Species | Route | NOAEL |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Developmental Toxicity | Rat | Inhalation | 1500 ppm[8] |

| Propylene Glycol Methyl Ether (PGME) | P-Series | Reproductive Toxicity | Rat | Inhalation | 300 ppm[8] |

| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Subchronic Toxicity | Rat | Inhalation | 200 ppm[14] |

| Ethylene Glycol Diethyl Ether (EGdiEE) | E-Series | Developmental Toxicity | Rabbit | Oral | 25 mg/kg/day[3] |

| Diethylene Glycol Monomethyl Ether (DGME) | E-Series | Developmental Toxicity | Rat | Oral | 200 mg/kg/day[1] |

| Ethylene Glycol | E-Series | Developmental Toxicity | Rat | Inhalation | 150 mg/m³[2] |

| Diethylene Glycol Monoethyl Ether (DGEE) | E-Series | Reproductive Toxicity | Rat | Dermal | 2200 mg/kg/day[1] |

Data compiled from multiple sources as cited.

Experimental Protocols: Overview of Standardized Methodologies

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and international acceptance. Below are overviews of the key experimental designs.

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study is designed to evaluate the adverse effects of a substance administered orally for 90 days.[5][10][15]

-

Principle: The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels, with a concurrent control group.

-

Methodology:

-

Animal Selection: Young, healthy adult rodents are used, with at least 10 males and 10 females per group.[5]

-

Dose Administration: The substance is administered by gavage, or mixed in the diet or drinking water.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[15]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[5]

-

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and identification of target organs.

Prenatal Developmental Toxicity Study (OECD 414)

This guideline is used to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance during gestation.[11][16][17]

-

Principle: The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.

-

Methodology:

-

Animal Selection: Mated female animals are used, with a sufficient number to yield approximately 20 pregnant females per group at term.

-

Dose Administration: The substance is typically administered by oral gavage from implantation to the day before cesarean section.

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded regularly.

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: Identification of maternal toxicity, embryo-fetal death, and structural abnormalities or altered growth.

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring.[18]

-

Principle: The test substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning through their own mating to produce a second generation (F2).

-

Methodology:

-

Animal Selection: Young adult male and female rodents (usually rats) are selected for the P generation.

-

Dose Administration: The substance is administered continuously, typically in the diet, drinking water, or by gavage.

-

Reproductive and Offspring Parameters: Mating performance, fertility, gestation length, parturition, and lactation are assessed. Offspring are evaluated for viability, growth, and development.

-

Pathology: At the end of the study, reproductive organs of the P and F1 generations are examined histopathologically.

-

-

Endpoint: Evaluation of effects on all phases of the reproductive cycle.

Mechanistic Pathways of Toxicity

The distinct toxicological profiles of P-series and E-series glycol ethers are rooted in their different metabolic pathways.

Metabolism of E-Series Glycol Ethers and Associated Toxicities

E-series glycol ethers are metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form alkoxyacetic acids.[6] These metabolites are the primary mediators of the observed toxicity.

Caption: Metabolic activation of E-series glycol ethers to toxic alkoxyacetic acids.

-

Reproductive and Developmental Toxicity: Methoxyacetic acid (MAA), the metabolite of ethylene glycol monomethyl ether (EGME), is a potent developmental toxicant.[19] It is believed to interfere with critical metabolic pathways during embryogenesis.

-

Hematotoxicity: Butoxyacetic acid (BAA), the metabolite of ethylene glycol butyl ether (EGBE), can induce hemolytic anemia. The mechanism involves depletion of ATP in red blood cells, leading to cell swelling and lysis.[3][20]

-

Testicular Toxicity: Alkoxyacetic acids, particularly MAA, directly target pachytene spermatocytes in the testes, leading to apoptosis and testicular atrophy.[8][19] This is associated with the induction of oxidative stress and the activation of caspase pathways.[19]

Metabolism of P-Series Glycol Ethers

P-series glycol ethers are primarily secondary alcohols and are metabolized differently from E-series ethers. The main commercial products are α-isomers, which are not significantly oxidized to alkoxypropionic acids.

Caption: Primary metabolic pathway of P-series glycol ethers (α-isomers).

The β-isomers of P-series glycol ethers, which are present in small amounts in commercial products, can be metabolized to alkoxypropionic acids. However, the overall low concentration of these isomers contributes to the lower toxicity of P-series products.

-

Liver and Kidney Effects: At high doses, some P-series glycol ethers can cause increased liver and kidney weights, which are often considered adaptive responses.[21] In male rats, certain P-series ethers can induce alpha-2u-globulin nephropathy, a species-specific effect not considered relevant to humans.[22] The underlying mechanism for the nephrotoxicity observed in some animal studies involves oxidative stress and inflammation mediated by the NF-κB signaling pathway.[21][23]

Conclusion

The toxicological profiles of P-series and E-series glycol ethers are markedly different, a distinction that is critical for risk assessment and the development of safer alternatives. The metabolism of E-series glycol ethers to toxic alkoxyacetic acids is the key determinant of their reproductive, developmental, and hematological toxicities. In contrast, P-series glycol ethers, due to their different metabolic fate, exhibit a significantly lower toxicity profile. This guide provides a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development, enabling informed decision-making based on a comprehensive understanding of the science. Further research into the specific molecular signaling pathways will continue to refine our understanding of glycol ether toxicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, butoxyacetic acid, in various mammals including humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro sub-hemolytic effects of butoxyacetic acid on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhalation toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. Reproductive toxicity of ethylene glycol monomethyl ether, ethylene glycol monoethyl ether and their acetates. | Semantic Scholar [semanticscholar.org]

- 8. Studies on the toxicity of some glycol ethers and alkoxyacetic acids in primary testicular cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testicular toxicity produced by ethylene glycol monomethyl and monoethyl ethers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 13. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acute and subacute oral toxicity of propylene glycol enantiomers in mice and the underlying nephrotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Propylene glycol monomethyl ether (PGME): inhalation toxicity and carcinogenicity in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Environmental Fate and Biodegradability of 1-Butoxy-2-propanol

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound. The information is compiled from a variety of sources to support environmental risk assessments and to inform the use of this compound in research and development.

Introduction

This compound (CAS No. 5131-66-8), a member of the propylene (B89431) glycol ether family, is a versatile solvent used in a wide range of industrial and commercial applications, including coatings, cleaners, and inks.[1] Its physicochemical properties, such as its miscibility with both polar and non-polar substances, make it a valuable component in many formulations. An understanding of its environmental fate and biodegradability is crucial for assessing its environmental impact and ensuring its safe use.

Physicochemical Properties

The environmental behavior of a chemical is largely influenced by its physical and chemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.2 g/mol | [2] |

| Water Solubility | 180 g/L at 20°C | [2] |

| Vapor Pressure | 2.7 mm Hg at 25°C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.87 (estimated) | [3] |

Environmental Fate and Transport

The following sections detail the abiotic and biotic degradation pathways of this compound, as well as its potential for distribution in the environment.

Abiotic Degradation

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway in the environment.[4]

Atmospheric Oxidation: In the atmosphere, this compound is expected to exist primarily in the vapor phase. The primary degradation mechanism is predicted to be the reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 23 hours.[3] This relatively short half-life suggests that this compound is not likely to persist in the atmosphere or contribute significantly to long-range transport.

Biotic Degradation

Ready Biodegradability: There is conflicting information regarding the ready biodegradability of this compound. One study on the structurally similar compound, 2-tertiary butoxy ethanol, showed no degradation in a 16-day Biological Oxygen Demand (BOD) test, leading to the conclusion that tertiary and ether structures are not readily biodegradable.[3] Based on this, it has been suggested that 1-tert-butoxypropan-2-ol is not expected to be biodegradable.[3]

However, a broader study on propylene glycol ethers indicates that most are considered readily biodegradable.[1] This study notes that highly branched, tertiary-butyl ethers are inherently biodegradable, albeit at a slower rate.[1] For instance, propylene glycol tertiary-butyl ether (PTB) and dipropylene glycol tertiary-butyl ether (DPTB) did not reach the 60% biodegradation level within 28 days, but did show significant degradation over a longer period (60% for PTB and 51% for DPTB at 35 days).[1]

Inherent Biodegradability: As mentioned above, even the more structurally complex propylene glycol ethers have been shown to be inherently biodegradable.[1] This means that while they may not meet the stringent criteria for "ready biodegradability" within a 28-day window, they are capable of being broken down by microorganisms.

Environmental Distribution

Soil Adsorption and Mobility: The potential for a chemical to adsorb to soil and sediment is described by the soil adsorption coefficient (Koc). A low Koc value indicates high mobility in soil. For 1-tert-butoxypropan-2-ol, the estimated Koc is 5, which suggests very high mobility in soil.[3] Therefore, if released to soil, this compound is not expected to adsorb significantly to soil particles and has the potential to leach into groundwater.

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. An estimated BCF of 0.8 has been calculated for 1-tert-butoxypropan-2-ol.[3] This low BCF value suggests that this compound has a low potential for bioconcentration in aquatic organisms.

Summary of Environmental Fate Data

| Parameter | Value/Conclusion | Reference |

| Abiotic Degradation | ||

| Hydrolysis | Not expected to be a significant fate process. | [4] |

| Atmospheric Oxidation (Half-life) | ~23 hours (estimated) | [3] |

| Biotic Degradation | ||

| Ready Biodegradability | Conflicting data; likely inherently biodegradable but may not meet "readily" criteria. | [1][3] |

| Environmental Distribution | ||

| Soil Adsorption Coefficient (Koc) | 5 (estimated), indicating very high mobility. | [3] |

| Bioconcentration Factor (BCF) | 0.8 (estimated), indicating low potential for bioaccumulation. | [3] |

Experimental Protocols

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test is a common method for assessing the ready biodegradability of chemicals.

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a respirometer. The amount of oxygen taken up by the microbial population during biodegradation, corrected for a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).[5][6][7]

Methodology:

-

Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, used at a concentration of up to 30 mg/L solids.

-

Test System: The test is run in sealed respirometer flasks containing the inoculated medium and the test substance. Control flasks include a blank (inoculum only) and a reference substance (e.g., sodium benzoate) to validate the test. A toxicity control may also be included.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

-

Measurement: Oxygen consumption is measured continuously or at frequent intervals for 28 days.

-

Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7]

Atmospheric Oxidation Rate Estimation

The atmospheric half-life of this compound due to reaction with hydroxyl radicals is typically estimated using structure-activity relationship (SAR) models.

Principle: These models estimate the rate constant for the gas-phase reaction between an organic chemical and hydroxyl radicals based on the chemical's structure. The atmospheric half-life is then calculated based on this rate constant and an assumed average atmospheric concentration of hydroxyl radicals.

Methodology (Conceptual):

-

Structure Input: The chemical structure of this compound is entered into a software program (e.g., AOPWIN™).

-

Rate Constant Estimation: The program breaks down the molecule into functional groups and uses established rate constants for the reaction of these groups with hydroxyl radicals to estimate an overall reaction rate constant (kOH).

-

Half-life Calculation: The atmospheric half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / (kOH * [OH]) where:

-

ln(2) is the natural logarithm of 2 (approximately 0.693)

-

kOH is the estimated reaction rate constant

-

[OH] is the average atmospheric concentration of hydroxyl radicals (a typical value is 5 x 10⁵ radicals/cm³)

-

Potential Biodegradation Pathway

Conclusion

References

- 1. lyondellbasell.com [lyondellbasell.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. petroleumhpv.org [petroleumhpv.org]

- 6. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 7. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

spectroscopic data (NMR, IR, Mass Spec) of 1-Butoxy-2-propanol

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Butoxy-2-propanol (CAS No. 5131-66-8), a widely used solvent in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed analytical information for characterization, quality control, and formulation purposes. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.95 | m | 1H | - | CH(OH) |

| 3.46 | t | 2H | 6.6 | O-CH₂-(CH₂)₂-CH₃ |

| 3.40 | dd | 1H | 3.3, 9.5 | O-CH₂-CH(OH) |

| 3.23 | dd | 1H | 8.0, 9.5 | O-CH₂-CH(OH) |

| 2.56 | br s | 1H | - | OH |

| 1.55 | m | 2H | - | O-CH₂-CH₂-CH₂-CH₃ |

| 1.38 | m | 2H | - | O-(CH₂)₂-CH₂-CH₃ |

| 1.14 | d | 3H | 6.3 | CH(OH)-CH₃ |

| 0.93 | t | 3H | 7.3 | (CH₂)₃-CH₃ |

m = multiplet, t = triplet, dd = doublet of doublets, d = doublet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 76.2 | O-C H₂-CH(OH) |

| 71.3 | O-C H₂-(CH₂)₂-CH₃ |

| 66.2 | C H(OH) |

| 31.9 | O-CH₂-C H₂-CH₂-CH₃ |

| 19.4 | O-(CH₂)₂-C H₂-CH₃ |

| 18.7 | CH(OH)-C H₃ |

| 14.0 | (CH₂)₃-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3422 | Strong, Broad | O-H stretch (alcohol) |

| 2960 | Strong | C-H stretch (alkane) |

| 2930 | Strong | C-H stretch (alkane) |

| 2871 | Strong | C-H stretch (alkane) |

| 1457 | Medium | C-H bend (alkane) |

| 1376 | Medium | C-H bend (alkane) |

| 1111 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Assignment |

| 45 | 100 | [C₂H₅O]⁺ |

| 57 | 55 | [C₄H₉]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 59 | 35 | [C₃H₇O]⁺ |

| 75 | 30 | [C₄H₁₁O]⁺ |

| 41 | 28 | [C₃H₅]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 73 | 20 | [C₄H₉O]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the analyte in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The magnetic field was locked using the deuterium (B1214612) signal from the solvent, and the field homogeneity was optimized through shimming.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed on a potassium bromide (KBr) salt plate, and a second plate was placed on top to create a thin liquid film. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The volatile liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged fragments were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each fragment.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical substance like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Propylene Glycol Monobutyl Ether: A Technical Guide to Vapor Pressure and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of propylene (B89431) glycol monobutyl ether (PnB). The information is curated for professionals in research, scientific, and drug development fields who require precise data on the physicochemical properties of this compound. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Physicochemical Properties of Propylene Glycol Monobutyl Ether

Propylene glycol monobutyl ether, a versatile solvent, is a colorless liquid with a mild ether-like odor.[1] Its physical properties, particularly its vapor pressure and boiling point, are critical for its application in various formulations and processes.

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For propylene glycol monobutyl ether, the reported boiling point is consistently in the range of 170°C to 171.5°C.

| Boiling Point (°C) | Reference |

| 171.5 | |

| 171 | [1] |

| 170 | [2] |

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes the available vapor pressure data for propylene glycol monobutyl ether at various temperatures.

| Temperature (°C) | Vapor Pressure | Reference |

| 19.85 | 1.39 hPa (~1.04 mmHg) | |

| 20 | 0.85 mmHg | [2] |

| 25 | 1.1 mmHg | [1] |

| 25 | 0.187 kPa (~1.40 mmHg) |

Experimental Protocols

The accurate determination of boiling point and vapor pressure relies on standardized experimental procedures. The following sections detail the methodologies for these measurements.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.[3][4] A Świętosławski ebulliometer is a commonly used apparatus for this purpose.[3][4]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For pure substances, this temperature remains constant at a given pressure.

Apparatus:

-

Świętosławski ebulliometer (includes a boiler, Cottrell pumps, a thermowell, and a condenser)[3][4]

-

Calibrated resistance thermometer (RTD) or mercury thermometer

-

Heating source (e.g., heating mantle or spirit lamp)[5]

-

Barometer to measure atmospheric pressure

Procedure:

-

Apparatus Setup: The ebulliometer is cleaned and dried. The pure propylene glycol monobutyl ether is introduced into the boiler.

-

Heating: The liquid is heated gently. The Cottrell pumps ensure that the boiling liquid and its vapor are in equilibrium and prevent superheating.

-

Temperature Measurement: The thermometer is placed in the thermowell, where it is bathed in the condensing vapor, providing an accurate reading of the boiling point.

-

Equilibrium: The heating rate is adjusted to maintain a steady reflux of the condensing liquid. The temperature is recorded when it becomes stable for a defined period (e.g., >30 seconds).[5]

-

Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using a pressure correction chart or the Clausius-Clapeyron equation if the atmospheric pressure deviates from the standard.

Vapor Pressure Determination by the Static Method (OECD Guideline 104)

The static method is a direct measurement of the vapor pressure of a substance at a given temperature in a closed system at equilibrium.[6][7]

Principle: A small amount of the substance is placed in a thermostated vacuum-tight container, and the pressure exerted by the vapor is measured directly.

Apparatus:

-

Sample vessel connected to a vacuum pump and a pressure measuring device (e.g., manometer)[7]

-

Constant temperature bath with a stability of ±0.2 K[6]

-

Temperature measuring device

Procedure:

-

Sample Preparation: A small amount of propylene glycol monobutyl ether is placed in the sample vessel.

-

Degassing: The sample is thoroughly degassed to remove dissolved air and other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the vessel, and then thawing the sample.[7]

-

Equilibration: The sample vessel is brought to the desired temperature using the constant temperature bath. The system is allowed to reach thermal and vapor-liquid equilibrium.[6]

-

Pressure Measurement: Once the pressure reading stabilizes, it is recorded as the vapor pressure of the substance at that temperature.

-

Repeat Measurements: The procedure is repeated at different temperatures to obtain a vapor pressure curve.[6] For reliable results, measurements should be taken at a minimum of two to three different temperatures.[8][9]

Visualizations

The following diagrams illustrate the experimental workflow for vapor pressure determination and the fundamental relationship between temperature, vapor pressure, and boiling point.

References

- 1. monumentchemical.com [monumentchemical.com]

- 2. DOSS [doss.turi.org]

- 3. Ebulliometer - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. seniorchem.com [seniorchem.com]

- 6. consilab.de [consilab.de]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

1-Butoxy-2-propanol as a Superior, Safer Alternative to 2-Butoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals